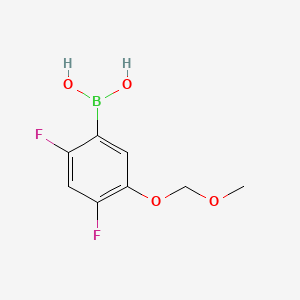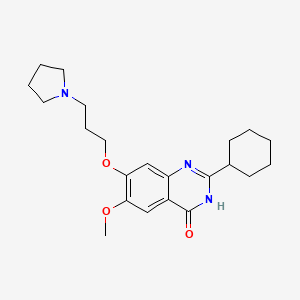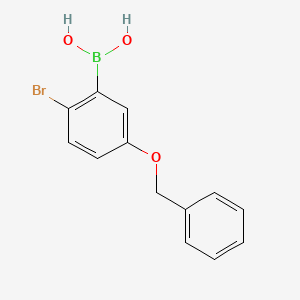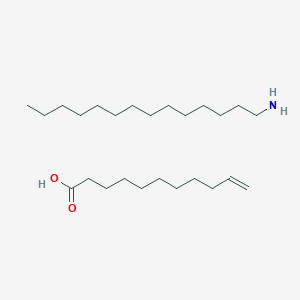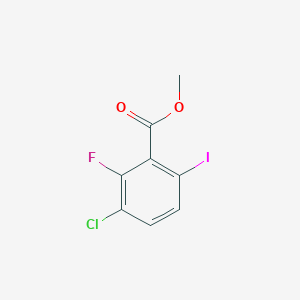
Methyl 3-chloro-2-fluoro-6-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloro-2-fluoro-6-iodobenzoate: is an organic compound with the molecular formula C8H5ClFIO2 and a molecular weight of 314.48 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of chlorine, fluorine, and iodine substituents on the benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-2-fluoro-6-iodobenzoate typically involves the esterification of 3-chloro-2-fluoro-6-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 3-chloro-2-fluoro-6-iodobenzoate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products:
Substitution: Formation of substituted benzoates with different functional groups.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of dehalogenated benzoates.
Scientific Research Applications
Chemistry: Methyl 3-chloro-2-fluoro-6-iodobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of halogenated benzoates on biological systems and their potential as bioactive molecules .
Medicine: The compound’s derivatives may have potential therapeutic applications, including anti-inflammatory and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Methyl 3-chloro-2-fluoro-6-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
- Methyl 3-chloro-2-fluoro-6-bromobenzoate
- Methyl 3-chloro-2-fluoro-6-iodobenzoate
- This compound
Uniqueness: this compound is unique due to the presence of three different halogen atoms on the benzene ring, which can significantly influence its reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C8H5ClFIO2 |
|---|---|
Molecular Weight |
314.48 g/mol |
IUPAC Name |
methyl 3-chloro-2-fluoro-6-iodobenzoate |
InChI |
InChI=1S/C8H5ClFIO2/c1-13-8(12)6-5(11)3-2-4(9)7(6)10/h2-3H,1H3 |
InChI Key |
NNQNDPXSOOTOFD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018960.png)
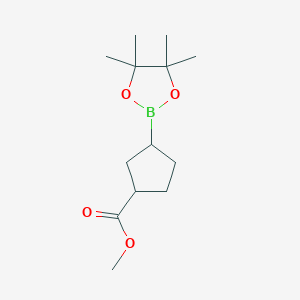


![N-[(2-Methylphenyl)carbamothioyl]-beta-alanine](/img/structure/B14018968.png)
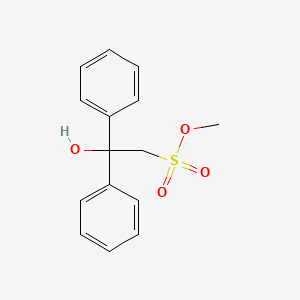
![((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol](/img/structure/B14018974.png)

